9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is known for its versatile biological activities and has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include steps such as crystallization and purification to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Chalcogenation (sulfenylation and selenylation)
Common Reagents and Conditions: Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfonates. The reactions are typically carried out under mild conditions, often in the presence of iodine .
Major Products: The major products formed from these reactions include diversely orchestrated 3-ArS/ArSe derivatives, which are synthesized in high yields (up to 95%) and exhibit broad functional group tolerance .
Scientific Research Applications
9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
- Pharmaceuticals : It exhibits versatile biological activities such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, and acetylcholinesterase inhibition .
- Agrochemicals : It is used in the development of bioactive compounds for pest control and crop protection .
- Material Sciences : It is utilized in the synthesis of polymer materials and other advanced materials .
Mechanism of Action
The mechanism of action of 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as a CXCR3 antagonist, inhibiting the binding of chemokines to the CXCR3 receptor, which plays a role in immune response and inflammation . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds:
- 4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one
- 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Paliperidone)
Uniqueness: 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific fluorine substitution at the 9th position, which imparts distinct chemical and biological properties. This fluorine substitution enhances its stability and bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H5FN2O |
---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
9-fluoropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5FN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H |
InChI Key |
LUAZZCXSOAHROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=O)C=CN=C2C(=C1)F |
Origin of Product |
United States |
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